(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
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Overview
Description
AL-37350A is a novel and selective 5-HT2 receptor agonist with ocular hypotensive activity.
Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis of Dihydropyrano[3,2-e]indole Analog : An enhanced synthesis method for a dihydropyrano[3,2-e]indole analog of serotonin, involving a Claisen rearrangement and cyclization sequence, was developed. This method showcases a unique chemical pathway and potential applications in chemical synthesis (Macor, 1995).
Diverse Library Generation : The compound has been used in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating its versatility in chemical synthesis (Roman, 2013).
Synthesis of Neuropeptide Y Y5 Receptor Antagonists : This compound is part of the synthesis of [tetrahydro-1H-benzo[e]indol-2-yl]amines, which have shown potential as potent antagonists for the human neuropeptide Y Y5 receptor (McNally et al., 2000).
Pharmaceutical and Medicinal Chemistry
Antiinflammatory Activities : The compound is a key component in the synthesis of prodolic-acid and related indole-alkanoic acids, which have demonstrated significant antiinflammatory activities (Demerson et al., 1975).
Novel Drug Synthesis : It plays a role in the innovative synthesis of N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides, a new class of potential pharmaceuticals (Reddy et al., 2012).
Structural and Analytical Chemistry
Crystal Structures Analysis : Studies involving the compound have led to the understanding of crystal structures of related indole derivatives, contributing to knowledge in the field of structural chemistry (Kukuljan et al., 2016).
Innovative Reaction Mechanisms : Research has revealed new reaction mechanisms, such as amine-induced rearrangements of related compounds, expanding our understanding of chemical reactions (Sanchez & Parcell, 1990).
Advanced Synthesis Techniques
Scale-Up of Synthesis Processes : There has been a focus on optimizing and scaling up the synthesis of related compounds, highlighting the practical applications in industrial chemistry (Donners et al., 2002).
Copper-Catalyzed Reactions : The compound has been used in copper-catalyzed oxidative C-H amination reactions, showcasing advanced catalysis techniques (Yang et al., 2015).
properties
CAS RN |
362603-40-5 |
---|---|
Product Name |
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1 |
InChI Key |
VVHJUSGIUWQPIT-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
SMILES |
CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
Canonical SMILES |
CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole 1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole AL-37350A AL37350A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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